molecular formula C21H30N4O2 B5400045 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5400045
M. Wt: 370.5 g/mol
InChI Key: MGHPQSXSDQTLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CP-122,721, is a small molecule antagonist of the neuropeptide Y (NPY) receptor. NPY is a neurotransmitter that plays a role in a variety of physiological processes, including appetite regulation, anxiety, and stress response. CP-122,721 has been studied for its potential therapeutic applications in obesity, anxiety disorders, and addiction.

Mechanism of Action

1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the NPY Y1 receptor, which is involved in appetite regulation, anxiety, and stress response. By blocking the activity of this receptor, 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide reduces the effects of NPY signaling, leading to decreased food intake, reduced anxiety, and decreased stress response.
Biochemical and Physiological Effects:
1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on appetite, anxiety, and stress response, 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce blood pressure and heart rate in rats. It has also been shown to reduce the release of corticotropin-releasing hormone (CRH), a key regulator of the stress response.

Advantages and Limitations for Lab Experiments

One advantage of 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the NPY Y1 receptor, which allows for more targeted studies of the effects of NPY signaling. However, one limitation is that 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has a relatively short half-life in vivo, which can make dosing and administration challenging in some experimental settings.

Future Directions

There are a number of potential future directions for research on 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential as a treatment for obesity and related metabolic disorders. Another area of interest is its potential as a treatment for anxiety disorders and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, as well as its potential limitations and side effects.

Synthesis Methods

1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves coupling the pyridine-2-carboxylic acid with the N-protected 1,4'-bipiperidine-3-carboxylic acid to form the bipiperidine intermediate. The cyclopropylcarbonyl group is then introduced using a Grignard reaction, followed by deprotection to yield the final product.

Scientific Research Applications

1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively in preclinical models for its potential therapeutic applications. In animal studies, 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce food intake and body weight in obese rats. It has also been shown to reduce anxiety-like behavior and stress response in rodents. In addition, 1'-(cyclopropylcarbonyl)-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential as an anti-addiction medication, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c26-20(23-14-18-5-1-2-10-22-18)17-4-3-11-25(15-17)19-8-12-24(13-9-19)21(27)16-6-7-16/h1-2,5,10,16-17,19H,3-4,6-9,11-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHPQSXSDQTLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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